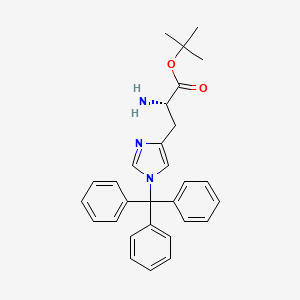

Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate is a complex organic compound. It is used in the synthesis of semaglutide, a long-acting GLP-1 analog developed by Novo Nordisk . The compound is part of a larger class of molecules known as imidazoles, which are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of this compound involves a series of steps. The first step involves coupling Gly to a resin by solid phase synthesis to obtain Gly-resin . The Gly-resin is then successively coupled to an amino acid according to the sequence of Semaglutide by sequential coupling . The process also involves the use of Fmoc-Lys (Alloc) -OH as raw material, Pd (PPh3) 4 is selected and deprotected .Molecular Structure Analysis

The molecular structure of this compound is complex. It is part of the larger class of imidazole compounds, which are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . The compound also contains a tert-butyl group, an amino group, and a propanoate group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. These include the coupling of Gly to a resin by solid phase synthesis, followed by successive coupling to an amino acid according to the sequence of Semaglutide . The process also involves the use of Fmoc-Lys (Alloc) -OH as raw material, Pd (PPh3) 4 is selected and deprotected .Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

- Research on "ethyl tert-butyl ether (ETBE)" in soil and groundwater reveals that microorganisms capable of degrading ETBE have been identified, suggesting potential bioremediation applications for related tert-butyl compounds. The presence of co-contaminants may either limit or enhance the biodegradation process of these compounds (Thornton et al., 2020).

Synthesis and Applications

- A review on the synthetic applications of "tert-butanesulfinamide" highlights its use as a chiral auxiliary in the stereoselective synthesis of amines and N-heterocycles. This illustrates the utility of tert-butyl based compounds in facilitating the production of structurally diverse molecules with potential applications in drug development and other fields (Philip et al., 2020).

Mecanismo De Acción

Target of Action

H-His(trt)-OtBu, also known as (S)-tert-Butyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate, Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate, or H-His(1-Trt)-OtBu, is a derivative of the amino acid histidine

Mode of Action

It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

It is known that amino acid derivatives can influence various physiological activities, including the secretion of anabolic hormones and mental performance during stress-related tasks .

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19,30H2,1-3H3/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLIDDXLXQZXMR-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)

![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)